Sodium 2-methylbutan-2-olate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Sodium 2-methylbutan-2-olate and related compounds often involves complexation reactions and the use of specific catalysts to stabilize reactive intermediates. For instance, salts containing pentaplumbide and pentastannide anions have been synthesized through reactions involving solutions of crypt in ethylenediamine, showcasing the intricate nature of creating such compounds (Edwards & Corbett, 1977).

Molecular Structure Analysis

Molecular structure analysis of sodium-based compounds reveals the importance of complexation and coordination in stabilizing certain structures. For example, sodium [N,N′-ethylenebis(D-penicillaminato)]indate(III) tetrahydrate shows how sodium cations and complex anions form an infinite sixfold right-handed helix along the c-axis direction, emphasizing the role of molecular structure in the properties and reactivity of these compounds (Yoshinari & Konno, 2019).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar entities often exhibit specificity and selectivity based on their unique structures and electronic configurations. For example, the trimerization of aldehydes catalyzed by sodium hydroxide demonstrates the catalytic role of sodium in facilitating specific organic transformations, leading to the synthesis of compounds with significant industrial applications (Li et al., 2014).

Physical Properties Analysis

The physical properties of sodium-based compounds, such as solubility, density, and conductivity, are key to their applications in various domains. Studies on copolymers of N-vinylformamide with sodium acrylates and sulfonates provide insights into how the molecular structure and ionic nature of these compounds influence their behavior in solutions and their potential use in industrial and environmental applications (Kathmann, White, & McCormick, 1996).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity and stability, play a crucial role in its utility as an intermediate in synthesis and material science. The engineered ketol-acid reductoisomerase and alcohol dehydrogenase enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli highlight the innovative use of sodium-based compounds in bioengineering and biofuel production (Bastian et al., 2011).

Applications De Recherche Scientifique

Micellar Electrokinetic Chromatography (MEKC) : A study by Morin et al. (2000) explored the use of fluorescein sodium salt in indirect fluorimetric detection in MEKC. This method was tested on various alcohols including 2-methylbutan-1-ol, suggesting potential applications of related compounds in analytical chemistry and separation processes (Morin, Mofaddel, Desbène, & Desbène, 2000).

Physicochemical Properties of Salts in Mixed Solvent Systems : Hu (2014) investigated the physicochemical properties of alkali nitrates in glycerol + H2O systems at various temperatures, including the study of systems with 2-methylbutan-2-ol. This research could be relevant for understanding the behavior of Sodium 2-methylbutan-2-olate in similar systems (Hu, 2014).

Plant Tissue Preparation for Ion Localization Studies : Harvey, Hall, and Flowers (1976) described a method utilizing freeze substitution in ether for preparing plant tissue for analytical electron microscopy. They used 2-methylbutane in this process, which could be relevant for studies involving this compound in botanical research (Harvey, Hall, & Flowers, 1976).

Biofuel Production : Bastian et al. (2011) investigated engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. While this study focuses on 2-methylpropan-1-ol, the methods and insights could be applicable to this compound in biofuel research (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium tert-pentoxide primarily targets alcohols and secondary amines . It acts as a base in the deoxycyanamidation of alcohols and in the N-cyanation of secondary amines .

Mode of Action

As a base, Sodium tert-pentoxide interacts with its targets by accepting protons. This interaction results in the deoxycyanamidation of alcohols and the N-cyanation of secondary amines .

Biochemical Pathways

The biochemical pathways affected by Sodium tert-pentoxide involve the transformation of alcohols and secondary amines. The compound can also be used in the preparation of complex reducing agents to reduce 1-halonaphthalenes and substituted halobenzenes to corresponding naphthalenes and benzenes .

Result of Action

The result of Sodium tert-pentoxide’s action is the transformation of alcohols into deoxycyanamidation products and secondary amines into N-cyanation products . Additionally, it can reduce 1-halonaphthalenes and substituted halobenzenes to corresponding naphthalenes and benzenes .

Action Environment

The action of Sodium tert-pentoxide can be influenced by environmental factors. For instance, it reacts violently with water . Therefore, it should be kept away from heat and sources of ignition . Its efficacy and stability may be affected by these and other environmental conditions.

Propriétés

IUPAC Name |

sodium;2-methylbutan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O.Na/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRKYEALWSRNJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

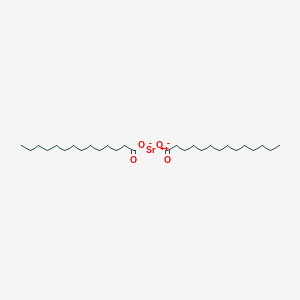

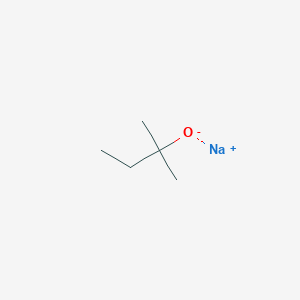

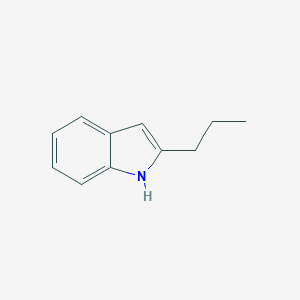

CCC(C)(C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044583 | |

| Record name | Sodium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14593-46-5 | |

| Record name | Sodium 2-methylbutan-2-olate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-methylbutan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methylbutan-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-METHYLBUTAN-2-OLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z39PY5Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Sodium tert-Amylate primarily used for in organic synthesis?

A1: Sodium tert-amylate, also known as sodium tert-pentoxide, is widely employed as a strong, non-nucleophilic base in organic synthesis. [, , , , , , , , , , ] Its primary function is to deprotonate weakly acidic functional groups, often serving as a crucial step in various reactions.

Q2: How does the structure of Sodium tert-Amylate contribute to its basicity?

A2: Sodium tert-amylate derives its strong basicity from the tert-pentoxide anion (t-C5H11O−). The tert-butyl group's steric bulk hinders its nucleophilic attack, making it a highly selective base for deprotonation reactions.

Q3: Can you provide the molecular formula and weight of Sodium tert-Amylate?

A3: The molecular formula of Sodium tert-Amylate is C5H11NaO, and its molecular weight is 110.15 g/mol. []

Q4: What specific types of reactions is Sodium tert-Amylate commonly used for?

A4: Sodium tert-Amylate finds application in a range of reactions, including:

- Horner–Wadsworth–Emmons reactions: These reactions utilize Sodium tert-Amylate to generate a phosphonate stabilized carbanion, which then reacts with aldehydes or ketones to form alkenes. []

- Synthesis of Ketene Dithioacetals: Sodium tert-Amylate facilitates the condensation of active methylene compounds with carbon disulfide, followed by alkylation to yield ketene dithioacetals. []

- Base-induced rearrangements and fragmentations: Research highlights its use in promoting rearrangements and fragmentations of perhydronaphthalene-1,4-diol monosulfonate esters. These reactions involve the deprotonation of hydroxyl groups by sodium tert-amylate, leading to a cascade of transformations. [, , , , , ]

Q5: Can you elaborate on the role of Sodium tert-Amylate in promoting rearrangements of perhydronaphthalene-1,4-diol monosulfonate esters?

A5: Sodium tert-amylate plays a critical role in initiating the heterolysis of sulfonate ester bonds in these systems. [, , , ] It deprotonates the hydroxyl group, generating an alkoxide anion. This anion, through a network of sigma bonds (through-bond interactions or TBI), facilitates the departure of the sulfonate group, leading to carbocation formation and subsequent rearrangements or fragmentations.

Q6: Have there been computational studies to understand the mechanisms of Sodium tert-Amylate mediated reactions?

A6: Yes, semi-empirical calculations, specifically using the MNDO method, have been employed to understand the detailed stereoelectronic features of homofragmentation and rearrangement reactions involving Sodium tert-Amylate. [] These simulations provide valuable insights into the reaction pathways and intermediates involved.

Q7: How does the structure of the perhydronaphthalene-1,4-diol monosulfonate ester influence the reaction outcome?

A7: The geometry of the molecule, particularly the relative positions of the hydroxyl and sulfonate groups, significantly impacts the reaction pathway. [, , , , ] Different arrangements of these groups, characterized by terms like "U-shaped", "sickle", or "W-shaped", lead to varying degrees of through-bond interactions, ultimately dictating whether rearrangement or fragmentation will occur.

Q8: Has Sodium tert-Amylate been used in the total synthesis of natural products?

A8: Yes, its ability to induce specific rearrangements and fragmentations has proven valuable in the total synthesis of natural products. Notable examples include:

- Dictamnol: A trinor-guaiane sesquiterpene synthesized using an intramolecular base-induced rearrangement facilitated by Sodium tert-Amylate. []

- α-Santalane sesquiterpenes: Sodium tert-Amylate mediated homofragmentation serves as a key step in the enantiospecific synthesis of these compounds. []

- Germacrane sesquiterpenes: Sodium tert-Amylate is crucial in synthesizing various (E,E)-germacrane sesquiterpene alcohols via enolate-assisted 1,4-fragmentation reactions. []

Q9: Does the solvent choice influence Sodium tert-Amylate mediated reactions?

A9: Yes, solvent polarity plays a crucial role. Reactions involving Sodium tert-Amylate are typically conducted in apolar solvents like benzene or toluene. [, , , , ] These solvents facilitate the heterolysis of the sulfonate ester bond through TBI by minimizing solvation of the alkoxide anion.

Q10: What are the typical reaction conditions for using Sodium tert-Amylate?

A10: Sodium tert-Amylate is often used in stoichiometric amounts or slight excess in refluxing apolar solvents like benzene or toluene. [, , , , ] The reaction progress can be monitored using techniques like thin layer chromatography or HPLC.

Q11: What are the safety concerns associated with Sodium tert-Amylate?

A11: Sodium tert-Amylate is a strong base and reacts violently with water, generating heat and flammable tert-amyl alcohol. It should be handled with caution under inert conditions, avoiding contact with moisture, acids, and oxidizing agents. Proper personal protective equipment should be used during handling. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)

![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)